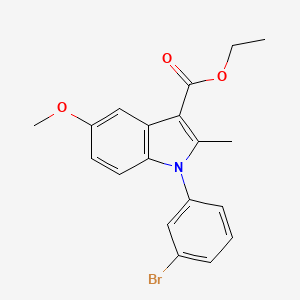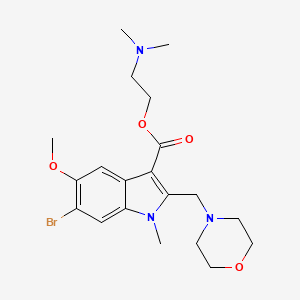![molecular formula C19H29N3O3S B4323677 N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4323677.png)
N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide
Descripción general
Descripción
N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide, also known as NPS-2143, is a small molecule inhibitor that targets the calcium sensing receptor (CaSR). The CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and cardiovascular diseases.
Mecanismo De Acción
N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide targets the CaSR, which is a G protein-coupled receptor that senses changes in extracellular calcium levels. When calcium levels are high, the CaSR activates intracellular signaling pathways that regulate calcium homeostasis. This compound binds to the CaSR and inhibits its activation, thereby reducing intracellular calcium signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In osteoporosis research, this compound has been shown to increase bone mineral density and reduce bone resorption by inhibiting osteoclast differentiation and function. In cardiovascular disease research, this compound has been shown to improve cardiac function and reduce myocardial injury by reducing calcium overload and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide has several advantages and limitations for lab experiments. One advantage is its specificity for the CaSR, which allows for targeted inhibition of calcium signaling pathways. Another advantage is its relatively low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation is its limited solubility in water, which may affect its bioavailability and require the use of organic solvents in experiments.
Direcciones Futuras
There are several future directions for research on N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide. One direction is the development of more potent and selective CaSR inhibitors for therapeutic applications. Another direction is the investigation of the role of CaSR signaling in other diseases, such as diabetes and neurodegenerative diseases. Additionally, the use of this compound as a tool for studying calcium signaling pathways in various cell types and tissues is an area of interest for future research.
Aplicaciones Científicas De Investigación
N-[4-({[1-(pyrrolidin-1-ylmethyl)cyclohexyl]amino}sulfonyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the CaSR signaling pathway. In osteoporosis research, this compound has been shown to increase bone mineral density and reduce bone resorption. In cardiovascular disease research, this compound has been shown to improve cardiac function and reduce myocardial injury.
Propiedades
IUPAC Name |
N-[4-[[1-(pyrrolidin-1-ylmethyl)cyclohexyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-16(23)20-17-7-9-18(10-8-17)26(24,25)21-19(11-3-2-4-12-19)15-22-13-5-6-14-22/h7-10,21H,2-6,11-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIYBPMIQGVSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2(CCCCC2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-chlorophenyl)ethyl]-3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4323599.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4323600.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-(2-furylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4323604.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoyl-S-benzylcysteinate](/img/structure/B4323629.png)

![11-(2-chlorophenyl)-3-phenyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B4323643.png)
![10-acetyl-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4323651.png)
![2-[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4323673.png)

![2-[3-ethoxy-5-iodo-4-(prop-2-yn-1-yloxy)phenyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B4323682.png)
![ethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4323686.png)
![2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B4323690.png)
![7-(ethoxycarbonyl)-2,3-dihydrofuro[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B4323700.png)
